4-(1-Aminopropyl)aniline

Physicochemical profiling Ionization state Salt formation

4-(1-Aminopropyl)aniline (CAS 133332-54-4, molecular formula C₉H₁₄N₂, MW 150.22 g/mol) is a para-substituted aniline derivative bearing a chiral 1-aminopropyl side chain at the benzylic position. This compound is formally named Benzenemethanamine, 4-amino-alpha-ethyl- (9CI) and features two primary amine groups—one aromatic (pKa of conjugate acid predicted at 9.96 ± 0.10) and one aliphatic (predicted pKa ~10.6)—conferring bifunctional reactivity.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 133332-54-4
Cat. No. B164075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropyl)aniline
CAS133332-54-4
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N)N
InChIInChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3
InChIKeyIYWMAXHBPYOXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminopropyl)aniline (CAS 133332-54-4): A Chiral, Bifunctional Aniline Building Block for Asymmetric Synthesis and Medicinal Chemistry


4-(1-Aminopropyl)aniline (CAS 133332-54-4, molecular formula C₉H₁₄N₂, MW 150.22 g/mol) is a para-substituted aniline derivative bearing a chiral 1-aminopropyl side chain at the benzylic position . This compound is formally named Benzenemethanamine, 4-amino-alpha-ethyl- (9CI) and features two primary amine groups—one aromatic (pKa of conjugate acid predicted at 9.96 ± 0.10) and one aliphatic (predicted pKa ~10.6)—conferring bifunctional reactivity [1]. The stereogenic center at the alpha-carbon of the propyl chain distinguishes this compound from achiral positional isomers such as 4-(2-aminopropyl)aniline and 4-(3-aminopropyl)aniline, enabling its use in enantioselective transformations . Available from major suppliers including Sigma-Aldrich (as N-Aminopropyl aniline, MDL MFCD00047968), this compound typically ships at ≥95% purity [2].

Why 4-(1-Aminopropyl)aniline Cannot Be Replaced by Its Positional Isomers 4-(2-Aminopropyl)aniline or 4-(3-Aminopropyl)aniline


Although 4-(1-aminopropyl)aniline, 4-(2-aminopropyl)aniline (CAS 57736-33-1), and 4-(3-aminopropyl)aniline (CAS 61798-01-4) share the identical molecular formula C₉H₁₄N₂ and molecular weight, their physicochemical and stereochemical properties diverge substantially [1]. The 1-aminopropyl isomer places the aliphatic amine directly at the benzylic position, creating a chiral center absent in the 3-aminopropyl analog and electronically distinct from the 2-aminopropyl variant . Calculated lipophilicity differs markedly: the 1-aminopropyl isomer has a computed LogP of 2.96, compared with 0.52–0.84 (ACD/LogP or KOWWIN) for 4-(2-aminopropyl)aniline and 0.8 (XLogP3) for 4-(3-aminopropyl)aniline—a difference exceeding two log units that profoundly affects extraction behavior, chromatographic retention, and membrane partitioning [2]. Furthermore, the benzylic amine in the 1-isomer exhibits distinct nucleophilicity and steric environment relative to the homologated amines, directly impacting reaction kinetics in amide coupling, reductive amination, and imine formation steps where these compounds serve as synthetic intermediates [3].

Quantitative Differentiation Evidence: 4-(1-Aminopropyl)aniline vs. Closest Analogs


Predicted Basicity of the Aromatic Amine (pKa of Conjugate Acid): 4-(1-Aminopropyl)aniline vs. 4-(3-Aminopropyl)aniline

The predicted pKa of the aromatic ammonium ion in 4-(1-aminopropyl)aniline is 9.96 ± 0.10, essentially identical to the predicted pKa of 9.99 ± 0.10 for 4-(3-aminopropyl)aniline . Both values derive from computational estimation (ACD/Labs or equivalent) rather than experimental potentiometric titration. The near-identity of these values indicates that the length of the alkyl linker (C1-branched vs. C3-linear) exerts negligible differential electronic effect on the aromatic amine basicity; both compounds will exhibit essentially identical protonation states across the pH 3–9 range relevant to aqueous-phase reactions and biological assays [1]. This evidence is critical for procurement decisions where the aromatic amine reactivity (e.g., diazotization, electrophilic aromatic substitution) is the primary functional handle: the two compounds are interchangeable with respect to this property, and selection must instead be driven by differences in other dimensions (lipophilicity, chirality, aliphatic amine geometry)

Physicochemical profiling Ionization state Salt formation Extraction efficiency

Computed Lipophilicity (LogP): 4-(1-Aminopropyl)aniline Exhibits Approximately 2.1–2.5 Log Units Higher Lipophilicity Than 4-(2-Aminopropyl)aniline and 4-(3-Aminopropyl)aniline

The computed octanol-water partition coefficient (LogP) for 4-(1-aminopropyl)aniline is 2.96 (source: ChemSrc, algorithm unspecified) . For 4-(2-aminopropyl)aniline, two independent computational estimates are available: ACD/LogP gives 0.52, while the KOWWIN v1.67 estimate yields 0.84 . For 4-(3-aminopropyl)aniline, PubChem's XLogP3 reports 0.8 [1]. The minimum difference between the 1-isomer and any comparator is therefore approximately 2.1 log units (2.96 – 0.84), corresponding to a >125-fold difference in octanol-water partition coefficient. This dramatic lipophilicity differential arises from the benzylic branching of the 1-aminopropyl group, which buries polar amine functionality closer to the aromatic ring and reduces aqueous solvation relative to the extended-chain isomers [2]. Direct experimental logP determination (shake-flask or HPLC method) has not been reported for any of these compounds. The computed values are therefore classified as cross-study comparable evidence, with the caveat that different computational engines (ACD vs. XLogP3 vs. KOWWIN) may introduce systematic bias of ±0.3–0.5 log units

Lipophilicity LogP Membrane permeability Chromatographic retention LLE extraction

Predicted Boiling Point as a Surrogate for Intermolecular Interaction Strength: 4-(1-Aminopropyl)aniline vs. 4-(1-Aminoethyl)aniline and 4-(3-Aminopropyl)aniline

The predicted normal boiling point of 4-(1-aminopropyl)aniline is 284.4 ± 15.0 °C at 760 mmHg [1]. This value is intermediate between the shorter-chain 4-(1-aminoethyl)aniline (predicted bp 269.7 ± 15.0 °C) and the linear-chain 4-(3-aminopropyl)aniline (predicted bp 289.5 ± 23.0 °C) . The 14.7 °C elevation of the 1-aminopropyl isomer over the 1-aminoethyl analog is consistent with the additional methylene group (+CH₂–, expected contribution to bp: ~20–30 °C for homologous series) and suggests that hydrogen-bonding contributions from the two primary amines dominate the boiling point trend. The 5.1 °C depression relative to the 3-aminopropyl isomer, despite identical molecular formula, reflects the more compact, branched geometry of the 1-isomer reducing the van der Waals contact surface area [2]. These boiling point differences carry practical implications for distillation-based purification: the 1-isomer can be separated from the 3-isomer by fractional distillation given sufficient theoretical plates, but will co-distill with closely boiling impurities in the 280–290 °C range

Boiling point Distillation Purification Intermolecular forces Volatility

Chiral Center at the Benzylic Position: 4-(1-Aminopropyl)aniline Exists as a Racemate with Separately Available Enantiomers, Unlike the Achiral 3-Aminopropyl Isomer

4-(1-Aminopropyl)aniline (CAS 133332-54-4) contains a stereogenic center at the alpha-carbon of the propyl side chain and exists as a racemic mixture unless otherwise specified . The individual enantiomers are commercially available under distinct CAS numbers: (R)-4-(1-aminopropyl)aniline is CAS 694529-68-5 , and (S)-4-(1-aminopropyl)aniline is listed by multiple suppliers . In contrast, 4-(3-aminopropyl)aniline (CAS 61798-01-4) and 4-(2-aminopropyl)aniline (CAS 57736-33-1) possess no stereogenic center in their side chains, making them achiral and incapable of transmitting stereochemical information in asymmetric transformations [1]. This stereochemical distinction is absolute and qualitative: no degree of structural similarity can compensate for the absence of a chiral center when enantioselective synthesis is the intended application. For procurement decisions in medicinal chemistry programs or asymmetric catalysis development, the availability of resolved enantiomers under defined CAS numbers and with specified optical purity provides a dimension of differentiation that is categorical rather than incremental

Chirality Enantiomers Asymmetric synthesis Stereochemistry Optical purity

Rotatable Bond Count and Molecular Flexibility: 4-(1-Aminopropyl)aniline (2 Rotors) vs. 4-(1-Aminoethyl)aniline (1 Rotor) vs. 4-(3-Aminopropyl)aniline (3 Rotors)

4-(1-Aminopropyl)aniline has 2 freely rotatable bonds (the C–C bond connecting the aromatic ring to the chiral carbon, and the C–C bond within the ethyl group of the side chain) as computed from SMILES structure CCC(N)c1ccc(N)cc1 [1]. In comparison, 4-(1-aminoethyl)aniline has only 1 rotatable bond (the ring-to-chiral-carbon linkage) [2], while 4-(3-aminopropyl)aniline has 3 rotatable bonds [3]. The rotatable bond count is a standard descriptor of conformational entropy: each additional rotor increases the conformational space accessible to the molecule by approximately one order of magnitude. In the context of molecular recognition (receptor binding, supramolecular assembly, or crystal engineering), this translates to a larger entropic penalty upon binding for the 3-isomer (3 rotors frozen) relative to the 1-isomer (2 rotors frozen) or the ethyl analog (1 rotor frozen) [4]. For crystallization and purification, fewer rotatable bonds generally correlate with higher propensity to crystallize and higher melting points; the ethyl analog is expected to crystallize most readily, the 1-aminopropyl isomer intermediately, and the 3-aminopropyl isomer least readily

Conformational flexibility Molecular docking Entropy Crystallization Rotatable bonds

Predicted Density: 4-(1-Aminopropyl)aniline (1.032 g/cm³) Is Slightly Denser Than 4-(1-Aminoethyl)aniline (1.056 g/cm³ Reported; Note: Density Inversion Relative to MW Trend)

The predicted density of 4-(1-aminopropyl)aniline is 1.032 ± 0.06 g/cm³ . For the shorter-chain analog 4-(1-aminoethyl)aniline, multiple sources report a density of 1.056 g/cm³ [1]. Despite its higher molecular weight (150.22 vs. 136.19 g/mol), the 1-aminopropyl derivative is predicted to be less dense than the 1-aminoethyl compound. This inversion indicates that the additional methylene group in the propyl chain expands the molar volume disproportionately to the mass increase, resulting in less efficient molecular packing in the liquid state. For 4-(aminomethyl)aniline (CAS 4403-71-8), the experimentally measured density is 1.078 g/mL at 25 °C, continuing the trend of decreasing density with increasing side-chain length [2]. This density trend has practical implications for large-scale liquid handling, pumping, and formulation: 4-(1-aminopropyl)aniline occupies approximately 2–3% more volume per unit mass than 4-(1-aminoethyl)aniline

Density Molar volume Packing efficiency Formulation Solvent selection

Optimal Application Scenarios for 4-(1-Aminopropyl)aniline Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Ligand Design Requiring a Benzylic Chiral Amine Building Block

4-(1-Aminopropyl)aniline is the only compound among its C₉H₁₄N₂ positional isomers that provides a stereogenic center directly at the benzylic position, with both the racemate (CAS 133332-54-4) and the individual (R)-enantiomer (CAS 694529-68-5) available from commercial suppliers . This stereochemical feature is essential for projects involving enantioselective catalysis, chiral auxiliary synthesis, or stereochemical SAR exploration in medicinal chemistry. The achiral comparators 4-(2-aminopropyl)aniline and 4-(3-aminopropyl)aniline cannot fulfill this role. For procurement, specifying the exact CAS number corresponding to the desired stereochemistry (racemic vs. R vs. S) and requesting a certificate of analysis with chiral purity (e.g., HPLC with chiral stationary phase or optical rotation) is strongly recommended.

Synthetic Intermediate for Lipophilic Drug Candidates Where High LogP Is Desirable

With a computed LogP of 2.96, 4-(1-aminopropyl)aniline is substantially more lipophilic than 4-(2-aminopropyl)aniline (LogP 0.52–0.84) and 4-(3-aminopropyl)aniline (LogP 0.8) [1]. This property makes it the preferred choice when the target molecule requires enhanced membrane permeability, blood-brain barrier penetration potential, or improved organic-phase extraction during synthesis. In multi-step synthetic sequences where a lipophilic aniline intermediate can simplify purification (e.g., by enabling organic-aqueous partitioning at each step), the >125-fold higher partition coefficient of the 1-isomer translates directly into higher recovery and reduced emulsion formation.

Bifunctional Monomer for Step-Growth Polymerization Requiring Matched Aromatic and Aliphatic Amine Reactivity

The presence of two chemically distinct primary amine groups—one aromatic (pKa ~9.96) and one aliphatic (pKa ~10.6)—in 4-(1-aminopropyl)aniline enables chemoselective derivatization strategies . The aromatic amine can be selectively diazotized or acylated under conditions where the more basic aliphatic amine remains protonated and protected. This orthogonal reactivity is shared with 4-(3-aminopropyl)aniline (aromatic pKa ~9.99), but the 1-isomer's chiral center and higher lipophilicity provide additional dimensions of property tuning. For polyamide or polyimide synthesis, the 1-aminopropyl geometry introduces kinked backbone architecture (vs. the linear 3-aminopropyl geometry), which can modulate polymer free volume, glass transition temperature, and solubility.

Chromatography Method Development and Analytical Reference Standard Procurement

The substantial LogP difference (ΔLogP ≈ 2.1–2.5) between 4-(1-aminopropyl)aniline and its positional isomers enables baseline chromatographic separation on standard reversed-phase columns (C18, typical mobile phase MeCN/H₂O with 0.1% TFA or formic acid) [1]. This property is valuable for analytical laboratories developing purity methods, impurity profiling, or forensic identification of substituted aniline derivatives. When procuring the compound as a reference standard, users should specify CAS 133332-54-4 (racemate) to avoid confusion with the regioisomers (CAS 57736-33-1 for the 2-isomer; CAS 61798-01-4 for the 3-isomer) and with the enantiopure (R)-isomer (CAS 694529-68-5) .

Quote Request

Request a Quote for 4-(1-Aminopropyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.